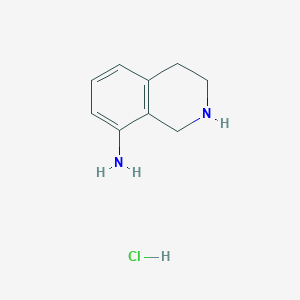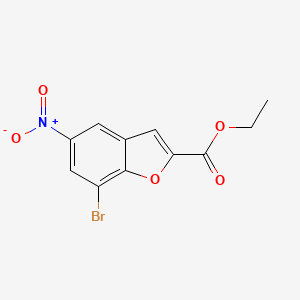![molecular formula C7H8N4 B1396076 6-méthyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 941868-27-5](/img/structure/B1396076.png)
6-méthyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Vue d'ensemble
Description
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Applications De Recherche Scientifique
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly as a kinase inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like bruton’s tyrosine kinase (btk) , which plays a crucial role in B-cell signalling and contributes to the pathogenesis of various diseases .
Mode of Action
Related compounds have been found to inhibit the activity of their targets, thereby interfering with the associated biochemical pathways .
Biochemical Pathways
It can be inferred from related compounds that it may affect pathways involving its targets, such as the b-cell signalling pathway in the case of btk inhibitors .
Pharmacokinetics
It is noted that similar compounds have a clogp value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
Related compounds have been found to display in vitro activity against certain strains of bacteria, such as the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Analyse Biochimique
Biochemical Properties
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, such as Janus kinase 1 (JAK1), by binding to their active sites . The inhibition of JAK1 can modulate various signaling pathways, including those involved in immune responses and inflammation. Additionally, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been found to interact with other proteins, such as those involved in DNA replication and repair, further highlighting its versatility in biochemical research .
Cellular Effects
The effects of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine on cellular processes are diverse and depend on the specific cell type and context. In immune cells, this compound can modulate signaling pathways by inhibiting JAK1, leading to altered cytokine production and immune responses . In cancer cells, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been shown to affect cell proliferation and apoptosis by interfering with key signaling pathways and gene expression . Additionally, this compound can influence cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its binding interactions with various biomolecules. By binding to the active sites of kinases such as JAK1, this compound inhibits their activity, leading to downstream effects on signaling pathways . The inhibition of JAK1 can result in reduced phosphorylation of downstream targets, ultimately affecting gene expression and cellular responses . Additionally, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can interact with other proteins involved in DNA replication and repair, further influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects on cellular function . Degradation of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can occur over time, potentially leading to reduced efficacy and altered cellular responses . Long-term studies have demonstrated that this compound can have sustained effects on cellular processes, including gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in animal models vary with different dosages. At lower doses, this compound can modulate signaling pathways and cellular responses without causing significant toxicity . At higher doses, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can exhibit toxic effects, including adverse impacts on organ function and overall health . Threshold effects have been observed, where specific dosages are required to achieve desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of enzymes involved in nucleotide synthesis and degradation, thereby affecting the levels of key metabolites . Additionally, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can modulate the activity of enzymes involved in energy metabolism, further highlighting its role in regulating cellular metabolism .
Transport and Distribution
The transport and distribution of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, allowing it to reach its intracellular targets . Once inside the cell, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the nucleus, where it can interact with proteins involved in DNA replication and repair . Additionally, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be found in the cytoplasm, where it modulates signaling pathways and metabolic processes . The precise localization of this compound is essential for its activity and function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with aromatic and aliphatic amines in the presence of a catalytic amount of HCl.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Substitution: Aromatic and aliphatic amines, HCl as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit enhanced biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the methyl group at the 6-position.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a phenyl group instead of a methyl group.
Uniqueness
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of the methyl group at the 6-position, which can influence its electronic properties and biological activity. This modification can enhance its selectivity and potency as a kinase inhibitor compared to its analogs .
Propriétés
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJGBNLTUIUHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B1395993.png)







![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)
![2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide](/img/structure/B1396009.png)




